molecular formula C23H23N3O3 B11537087 (3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide

(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide

Cat. No.: B11537087
M. Wt: 389.4 g/mol
InChI Key: MEPZKJWSWYDPLD-KOEQRZSOSA-N
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Description

(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a naphthalene ring, a butanamide backbone, and a 2-methylphenoxy group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

(3E)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]-N-naphthalen-2-ylbutanamide

InChI

InChI=1S/C23H23N3O3/c1-16-7-3-6-10-21(16)29-15-23(28)26-25-17(2)13-22(27)24-20-12-11-18-8-4-5-9-19(18)14-20/h3-12,14H,13,15H2,1-2H3,(H,24,27)(H,26,28)/b25-17+

InChI Key

MEPZKJWSWYDPLD-KOEQRZSOSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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